molecular formula C20H18N6O3 B2539325 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide CAS No. 2034548-87-1

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2539325
CAS No.: 2034548-87-1
M. Wt: 390.403
InChI Key: HQFIVHNHWXEFOR-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a triazolopyridazine ring, and a chromene ring .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, a six-membered triazolopyridazine ring, and a chromene ring . These rings are fused together to form a complex structure. The molecule also contains several functional groups, including an amide group and a ketone group .

Scientific Research Applications

Synthesis and Derivative Formation

  • Researchers have synthesized various derivatives and related compounds of 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide, demonstrating its versatility as a starting material for chemical synthesis. For example, Abdel-Megid, Ibrahim, Gabr, El-Gohary, and Mohamed (2013) prepared new triazolo[1,5-a]pyridines, pyrido[1,2-b][1,2,4]triazines, and pyrido[1,2-b][1,2,4]triazepines incorporating a 6-methylchromone moiety from related compounds (Abdel-Megid et al., 2013).

Potential in Cancer Research

  • This compound has been utilized in cancer research, particularly in the design and synthesis of derivatives for potential therapeutic applications. For instance, Ghani, Elmorsy, and Ibrahim (2022) designed and synthesized chromeno[4,3-b]pyridine derivatives and conducted molecular docking studies to assess their anticancer activities, particularly in breast cancer cells (Ghani, Elmorsy, & Ibrahim, 2022).

Antimicrobial Activity

  • The antimicrobial properties of derivatives of this compound have been investigated. Ali and Ibrahim (2010) synthesized novel fused nitrogen heterocyclic systems linked with a chromone moiety, which demonstrated significant antimicrobial activity in their study (Ali & Ibrahim, 2010).

Biophysical Studies

  • In biophysical research, Paul, Roy, Saha Sardar, and Majhi (2019) synthesized novel triazole-coumarin compounds, including a derivative of this compound, and studied their binding interactions with proteins like bovine serum albumin and human serum albumin (Paul, Roy, Saha Sardar, & Majhi, 2019).

Properties

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c27-19(14-11-13-5-1-2-6-15(13)29-20(14)28)21-12-18-23-22-16-7-8-17(24-26(16)18)25-9-3-4-10-25/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFIVHNHWXEFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=CC=CC=C5OC4=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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